molecular formula C17H13N9O2 B11182727 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11182727
M. Wt: 375.3 g/mol
InChI Key: OOMBENWKVWVHOT-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique structure combining triazole and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazole and naphthyridine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the triazole rings .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole or naphthyridine rings .

Scientific Research Applications

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The triazole rings can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its combination of triazole and naphthyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not observed in simpler compounds .

Properties

Molecular Formula

C17H13N9O2

Molecular Weight

375.3 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C17H13N9O2/c1-9-21-22-10(2)26(9)25-6-4-14-12(16(25)28)7-11-13(20-14)3-5-24(15(11)27)17-18-8-19-23-17/h3-8H,1-2H3,(H,18,19,23)

InChI Key

OOMBENWKVWVHOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=NC=NN5)C

Origin of Product

United States

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